1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride
Overview
Description
1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride is a complex organic compound that features a furan ring, a chlorophenyl group, and an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Amination: The amino groups are introduced through nucleophilic substitution reactions, often using amines and appropriate leaving groups.
Formation of the Amino Alcohol: The final step involves the formation of the amino alcohol through reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)propan-2-ol: This compound shares the furan ring and propanol structure but lacks the chlorophenyl and amino groups.
1-(2-Chlorophenyl)ethanone: This compound contains the chlorophenyl group but differs in its overall structure and functional groups.
Uniqueness
1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the furan ring and the chlorophenyl group, along with the amino alcohol structure, distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-[2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2.2ClH/c1-12(20)10-18-7-8-19-11-15-5-6-16(21-15)13-3-2-4-14(17)9-13;;/h2-6,9,12,18-20H,7-8,10-11H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVZNLGYZPHJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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